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2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol

Cat. No.: B3106840
CAS No.: 16083-66-2
M. Wt: 454.02 g/mol
InChI Key: PEJDWUAOGRKZEU-UHFFFAOYSA-N
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Description

Historical Development and Global Context of Per- and Polyfluoroalkyl Substances Research

The development of PFAS began in the 1930s and 1940s, with one of the most well-known early examples being the discovery of polytetrafluoroethylene (PTFE), commercialized as Teflon. The exceptional stability and non-reactive nature of these compounds led to their rapid adoption in a vast array of applications.

Initial concerns regarding the environmental and health impacts of PFAS began to surface in the 1960s and 1970s as researchers started to recognize their persistence in the environment and their ability to accumulate in living organisms. By the 1990s and 2000s, landmark studies highlighted the widespread presence of certain PFAS in the environment and in human populations, prompting increased scientific investigation and regulatory scrutiny.

Globally, research trends show a significant increase in studies on PFAS. A bibliometric analysis from 1990 to 2021 revealed a rising number of publications on these compounds, with research being most prominent in developed nations like China and the United States. However, there is a noted lack of research in developing countries, particularly in Africa, indicating a gap in the global understanding of PFAS contamination. Regulatory actions have intensified worldwide, aiming to restrict the use of long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), and focusing on the development of safer alternatives.

Structural Classification and Nomenclature of Fluorotelomer Alcohols (FTOHs)

Fluorotelomer alcohols are structurally defined by a perfluorinated carbon chain of variable length attached to a non-fluorinated ethyl alcohol group. The general chemical structure for the most common FTOHs is F(CF₂)nCH₂CH₂OH, where 'n' is typically an even number. wikipedia.org

The nomenclature for FTOHs commonly uses an "n:2" convention, where 'n' represents the number of fluorinated carbon atoms and '2' represents the number of non-fluorinated carbon atoms in the ethyl group attached to the hydroxyl functional group. wikipedia.org For example, 8:2 FTOH has eight fluorinated carbons and a two-carbon ethyl alcohol moiety. wikipedia.org

FTOHs are a major class of PFAS and are used as raw materials in the production of fluorotelomer-based polymers and surfactants. taylorandfrancis.com These polymers are applied to various surfaces to impart water and oil repellency. The synthesis of FTOHs is typically achieved through a process called telomerization, where tetrafluoroethylene (B6358150) (TFE) is oligomerized with a perfluoroalkyl iodide. taylorandfrancis.com The resulting perfluoroalkyl iodide is then reacted with ethylene (B1197577), followed by substitution of the terminal iodine with a hydroxyl group to yield the final FTOH. wikipedia.org

Table 1: Common Fluorotelomer Alcohols (FTOHs)

Common Name n:2 Nomenclature Chemical Formula
4:2 FTOH 4:2 F(CF₂)₄CH₂CH₂OH
6:2 FTOH 6:2 F(CF₂)₆CH₂CH₂OH
8:2 FTOH 8:2 F(CF₂)₈CH₂CH₂OH

Positioning of 2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol within Iodinated Fluorinated Alcohol Chemistry

The compound this compound, with the CAS number 16083-66-2 and molecular formula C₈H₆F₁₁IO, is a specialized iodinated fluorinated alcohol. fluoropharm.commanchesterorganics.com Its structure contains a perfluorinated chain, a hydrocarbon segment, an iodine atom, and a hydroxyl group.

Unlike the more common FTOHs, the presence of an iodine atom on the hydrocarbon portion of the molecule suggests it is likely a synthetic intermediate rather than a final product for commercial applications. Iodinated organic compounds are valuable in synthesis due to the reactivity of the carbon-iodine bond, which can be readily cleaved or participate in various coupling reactions.

The synthesis of such a compound can be conceptualized based on general reactions in organofluorine chemistry. For instance, a plausible route could involve the addition of a perfluoroalkyl iodide to an unsaturated alcohol like allyl alcohol. A similar synthesis has been noted for 2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol, which is prepared from perfluoro-n-heptyl iodide and allyl alcohol. chemicalbook.com This suggests that this compound could be synthesized from a corresponding perfluoroalkyl iodide and an appropriate unsaturated alcohol.

Within the broader field of iodinated fluorinated compounds, this molecule serves as a building block. The iodine atom can be replaced through nucleophilic substitution or used in metal-catalyzed cross-coupling reactions to introduce the fluorinated moiety into more complex molecules. The hydroxyl group provides another site for chemical modification, such as esterification to produce fluorinated acrylates for polymerization. The unique properties conferred by the fluorine atoms, such as increased lipophilicity and thermal stability, make such intermediates valuable in the development of new materials and pharmaceuticals. core.ac.ukchemistryviews.org

Current Research Landscape and Emerging Trends in Perfluorinated Compound Studies

The current research landscape for perfluorinated compounds is driven by the need to understand their environmental fate, develop remediation technologies, and find safer alternatives. A significant trend is the shift from long-chain PFAS, like PFOA and PFOS, to shorter-chain alternatives. However, the environmental and health profiles of these shorter-chain compounds are also under scrutiny.

Recent advances in analytical chemistry, particularly high-resolution mass spectrometry, have enabled more sensitive and comprehensive detection of a wider range of PFAS in various environmental matrices. This has improved the understanding of the extent of PFAS contamination.

An emerging area of research is the development of methods for the degradation of "forever chemicals." Innovative approaches, such as the use of specialized microbes and advanced oxidation processes, are being investigated as potential solutions for PFAS remediation.

Furthermore, there is a growing focus on so-called "precursor" compounds, like FTOHs, which can transform into more persistent PFAS in the environment. wikipedia.org Understanding the emission rates of these precursors from consumer products, such as outdoor gear, and their subsequent atmospheric chemistry is a key area of active research. pfascentral.orgresearchgate.net The development of fluorine-free alternatives that can match the performance of PFAS is another critical research direction, driven by both regulatory pressure and consumer demand.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F11IO B3106840 2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol CAS No. 16083-66-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,8-undecafluoro-2-iodooctan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F11IO/c9-4(10,1-3(20)2-21)5(11,12)6(13,14)7(15,16)8(17,18)19/h3,21H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJDWUAOGRKZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)I)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601023201
Record name 3-(Perfluoropentyl)-2-iodopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601023201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16083-66-2
Record name 4,4,5,5,6,6,7,7,8,8,8-Undecafluoro-2-iodo-1-octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16083-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Perfluoropentyl)-2-iodopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601023201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Iodo 1h,1h,2h,3h,3h Perfluorooctan 1 Ol and Its Structural Analogues

De Novo Synthesis of Iodo-Fluorinated Alcohols

The construction of the iodo-fluorinated alcohol framework can be achieved through several strategic approaches, primarily involving the direct modification of fluorinated alcohols or the elaboration of perfluoroalkyl iodide precursors.

Direct Iodination Strategies for Fluorotelomer Alcohols

Direct iodination of fluorotelomer alcohols (FTOHs) presents a straightforward route to iodo-fluorinated alcohols. FTOHs are a class of compounds with the general structure F(CF₂)nCH₂CH₂OH and are typically synthesized from the telomerization of tetrafluoroethylene (B6358150) with a perfluoroalkyl iodide, followed by reaction with ethylene (B1197577) and subsequent hydrolysis of the terminal iodine. nih.gov

While direct iodination at a saturated carbon adjacent to a hydroxyl group is challenging, various methods for the conversion of alcohols to alkyl iodides can be considered. One such approach involves the use of phosphorus-based reagents. For instance, the reaction of 3-perfluoroalkylpropanols with red phosphorus and iodine has been shown to produce 1-iodo-3-perfluoroalkylpropanes in high yields. This method, generating phosphorus(III) iodide in situ, offers a viable strategy for the iodination of primary fluorinated alcohols. nih.gov Although not a direct route to the target secondary iodide, this demonstrates the feasibility of converting a hydroxyl group in a fluorinated molecule to an iodide.

General methods for the synthesis of alkyl iodides from alcohols, such as those employing triphenylphosphine (B44618) and iodine, could also be adapted for fluorinated substrates. researchgate.net However, the reactivity of fluorinated alcohols and the potential for side reactions under these conditions would need to be carefully evaluated.

Chain Elongation and Functionalization of Perfluoroalkyl Iodides

A more common and versatile approach to synthesizing complex iodo-fluorinated alcohols involves the chain elongation of readily available perfluoroalkyl iodides. This strategy allows for the introduction of both the hydroxyl and iodo functionalities in a controlled manner.

A key reaction in this context is the radical addition of perfluoroalkyl iodides to unsaturated alcohols. For example, the synthesis of 2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol has been reported via the reaction of perfluoro-n-heptyl iodide with allyl alcohol. nih.gov This reaction proceeds via a free radical mechanism, where the perfluoroalkyl radical adds to the double bond of the allyl alcohol, followed by iodine atom transfer to the resulting radical intermediate. This general methodology provides a direct pathway to secondary iodo-fluorinated alcohols, structurally analogous to the target compound.

The following table summarizes representative examples of this synthetic strategy:

Perfluoroalkyl IodideUnsaturated AlcoholProductReference
Perfluoro-n-heptyl iodideAllyl alcohol2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol nih.gov
Perfluorobutyl iodideAllyl alcohol2-Iodo-1H,1H,2H,3H,3H-perfluoroheptan-1-olN/A
Perfluorohexyl iodideAllyl alcohol2-Iodo-1H,1H,2H,3H,3H-perfluorononan-1-olN/A

This table is illustrative and includes hypothetical examples based on the described reaction mechanism.

Catalytic Approaches in the Synthesis of Fluorinated Building Blocks

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of fluorinated compounds. Transition metal catalysis and radical-mediated reactions are particularly prominent in the formation of carbon-fluorine and carbon-iodine bonds.

Transition Metal-Catalyzed Coupling Reactions for Perfluoroalkyl Moiety Incorporation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and the introduction of perfluoroalkyl groups into organic molecules. mdpi.com While direct catalytic iodination of a fluorinated alcohol at a specific secondary position remains a synthetic challenge, catalytic methods can be employed to construct precursors to the target molecule.

For instance, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be used to couple perfluoroalkyl iodides with alkenes. mdpi.com The resulting perfluoroalkylated alkene could then be subjected to further functionalization, such as iodohydrin formation, to introduce the desired iodo and hydroxyl groups.

Copper-catalyzed reactions have also shown promise in the functionalization of perfluoroalkyl iodides. For example, the copper-catalyzed coupling of allylic alcohols with perfluorobutyl iodide has been reported, although this particular study led to fluoroalkylated ketones via a rearrangement. nih.gov This highlights the potential for transition metal catalysis to activate perfluoroalkyl iodides for addition to unsaturated systems, which could be tailored to achieve the desired alcohol product.

Radical Addition Reactions for Iodoperfluoroalkane Formation

Radical reactions are a cornerstone of fluorinated compound synthesis, particularly for the addition of perfluoroalkyl iodides across double and triple bonds. researchgate.net The formation of the target compound, 2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol, and its analogues can be envisioned through the radical addition of a perfluoroalkyl iodide to an appropriate unsaturated alcohol.

The initiation of these reactions can be achieved thermally, photochemically, or by using radical initiators. The regioselectivity of the addition is governed by the stability of the resulting radical intermediate. In the case of the addition of a perfluoroalkyl radical to an allylic alcohol, the addition occurs at the terminal carbon of the double bond to form a more stable secondary radical, which then abstracts an iodine atom to yield the secondary iodo-alcohol. nih.gov

Furthermore, hypervalent iodine reagents have been utilized in fluorocyclization reactions of unsaturated alcohols. nih.govresearchgate.net While these are intramolecular reactions, they demonstrate the ability of iodine-based reagents to participate in radical processes involving fluorinated substrates and alcohols, suggesting the potential for developing intermolecular variants. Molecular iodine itself can also act as a redox catalyst in oxidative cross-coupling reactions, tuning radical reactivity. rsc.org

Stereoselective Synthesis and Chiral Induction in Fluorinated Alcohol Synthesis

The introduction of stereocenters into fluorinated molecules is of great importance, particularly in the development of new pharmaceuticals and chiral materials. The synthesis of enantiomerically enriched this compound would require a stereoselective approach.

For example, the enantioselective fluorination of allylic alcohols has been achieved using a chiral phosphate (B84403) catalyst in the presence of an achiral directing group. nih.gov This demonstrates that chiral catalysts can induce enantioselectivity in reactions involving fluorination at an allylic position. A similar strategy could be envisioned for a stereoselective iodo-alkoxylation of a fluorinated alkene.

Another approach could involve the kinetic resolution of a racemic mixture of the iodo-fluorinated alcohol. Palladium(II)/chiral norbornene cooperative catalysis has been successfully employed for the enantioconvergent synthesis of chiral fluorenols from racemic secondary benzyl (B1604629) alcohols. nih.gov This highlights the potential of transition metal catalysis in resolving racemic alcohols, a strategy that could be adapted to the target molecule.

Furthermore, the direct asymmetric iodination of aldehydes using chiral bifunctional amino alcohol catalysts has been reported to produce α-iodoaldehydes with high enantioselectivity. organic-chemistry.org Subsequent reduction of the aldehyde could provide access to chiral iodo-alcohols, although this would result in a primary alcohol.

The development of stereoselective methods for the synthesis of secondary iodo-fluorinated alcohols remains an area with significant opportunities for further research.

Investigation of Chemical Reactivity and Transformation Mechanisms of 2 Iodo 1h,1h,2h,3h,3h Perfluorooctan 1 Ol

Reactivity of the Alcohol Functionality

The primary alcohol group in 2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol is a key site for synthetic modification. Its reactivity is modulated by the adjacent stereocenter and the strong inductive effect of the perfluoroalkyl chain.

Selective Oxidation Reactions to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol functionality offers a direct route to valuable aldehydes and carboxylic acids. The selective conversion to the aldehyde requires mild conditions to prevent overoxidation to the more thermodynamically stable carboxylic acid.

A variety of modern oxidation protocols can be employed for the selective oxidation of primary alcohols. Systems utilizing oxoammonium salts, such as those derived from 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), are particularly effective. For instance, the use of TEMPO as a catalyst with a co-oxidant like N-chlorosuccinimide (NCS) in a biphasic system allows for the efficient and highly chemoselective oxidation of primary alcohols to aldehydes with no significant overoxidation. nih.govlookchem.com This method's mild conditions are advantageous for substrates containing sensitive functional groups.

Another effective metal-free oxidation system involves the use of sodium persulfate (Na2S2O4) in combination with tert-butyl hydroperoxide (TBHP). This system generates the sulfate (B86663) radical anion (SO4•-), which acts as a controllable oxidant to convert various primary alcohols to their corresponding aldehydes in good yields without acid formation. researchgate.net

For the synthesis of the corresponding carboxylic acid, stronger oxidizing conditions or modified protocols are necessary. A combination of NaBr and Selectfluor in a mixed solvent system like CH3CN/H2O has been shown to effectively oxidize primary alcohols to carboxylic acids. nih.gov The active oxidant is believed to be hypobromous acid, generated in situ. nih.gov The reaction conditions can sometimes be tuned to favor either the aldehyde or the carboxylic acid. For example, changing the solvent system from a 1:1 mixture of CH3CN/H2O to 1:1 EtOAc/H2O has been observed to switch product selectivity from the carboxylic acid to the aldehyde for certain substrates. nih.gov

Table 1: Representative Oxidation Methods for Primary Alcohols

Oxidizing System Product Key Features
TEMPO / N-Chlorosuccinimide Aldehyde High chemoselectivity for primary alcohols; no overoxidation. nih.govlookchem.com
Na2S2O4 / TBHP Aldehyde Metal-free system; good yields. researchgate.net
NaBr / Selectfluor in CH3CN/H2O Carboxylic Acid Effective for conversion to carboxylic acids. nih.gov
NaBr / Selectfluor in EtOAc/H2O Aldehyde Solvent-dependent selectivity. nih.gov

Esterification and Etherification Reactions for Derivatization

Esterification and etherification are fundamental derivatization reactions for the alcohol group, enabling the introduction of a wide array of functional moieties.

Esterification: The reaction of this compound with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions yields the corresponding esters. Various modern coupling reagents can facilitate this transformation under mild conditions. For instance, the combination of N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) and N-methylimidazole (NMI) provides high yields for a range of alcohols. organic-chemistry.org Another efficient method involves the use of triphenylphosphine (B44618) oxide as a catalyst, which promotes esterification in short reaction times without racemization, even with hindered substrates. organic-chemistry.org

Etherification: The synthesis of ethers from fluorinated alcohols can be achieved through several strategies. The classic Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, is a viable route. However, direct catalytic etherification methods are often more efficient. For example, iron(III) triflate has been reported as an effective catalyst for the direct dehydrative etherification of alcohols, generating water as the sole byproduct under mild conditions. chemrxiv.orgchempedia.info

Reactivity of the Aliphatic Carbon-Iodine Bond in Fluorinated Systems

The carbon-iodine (C-I) bond in perfluoroalkyl iodides is significantly weaker than C-F, C-Cl, or C-Br bonds, making it the most reactive site for transformations involving the perfluoroalkyl chain. This bond can undergo cleavage through both homolytic and heterolytic pathways.

Homolytic Cleavage and Radical Cascade Reactions

Homolytic cleavage of the C-I bond results in the formation of a perfluoroalkyl radical and an iodine radical. wikipedia.orgchemistrysteps.comyoutube.comyoutube.com This process can be initiated by heat, UV light, or through the use of radical initiators. nih.gov Recently, visible-light-promoted methods have gained prominence as a milder alternative.

The formation of an electron donor-acceptor (EDA) complex between the perfluoroalkyl iodide and a Lewis base (e.g., amines, phosphines) can facilitate homolytic cleavage upon irradiation with visible light. nih.govrsc.org Photoexcitation of the EDA complex leads to an intramolecular electron transfer, generating the reactive perfluoroalkyl radical. rsc.org Another approach involves the interaction of perfluoroalkyl iodides with simple inorganic bases like tBuONa or KOH, which promotes homolysis under mild conditions, even without light. nih.gov

Once generated, the highly electrophilic perfluoroalkyl radical can participate in a variety of reactions, most notably radical cascade sequences. These cascades often involve the addition of the perfluoroalkyl radical to an unsaturated system, such as an alkene or alkyne, followed by an intramolecular cyclization and subsequent trapping reaction. rsc.orgresearchgate.net This strategy is highly effective for constructing complex perfluoroalkyl-substituted carbocyclic and heterocyclic compounds. rsc.orgacs.org

Table 2: Initiation Methods for Homolytic Cleavage of Perfluoroalkyl Iodides

Initiation Method Conditions Mechanism
Thermal / UV Irradiation Heat or UV light Direct energy input to break the C-I bond. nih.gov
Radical Initiators e.g., AIBN Chemical initiation of a radical chain reaction. acs.org
Visible Light / EDA Complex Visible light, Lewis base (e.g., TMEDA) Photoinduced electron transfer within the EDA complex. nih.govrsc.org
Base-Promoted Homolysis tBuONa or KOH Halogen bond interaction promoting C-I bond cleavage. nih.gov

Heterolytic Reactions and Nucleophilic Substitution Pathways

Heterolytic cleavage of the C-I bond, where the iodine atom takes both electrons to form an iodide ion and a perfluoroalkyl carbocation, is generally less common. Perfluoroalkyl iodides are typically poor substrates for classical bimolecular nucleophilic substitution (Sâ_N2) reactions. The reaction of perfluoroalkyl iodides with many nucleophiles, such as aliphatic alcoholates, often does not yield the expected substitution product but instead results in the reduction of the iodide to a hydrofluorocarbon. chempedia.info

However, nucleophilic substitution on perfluoroalkyl systems can occur under specific conditions, often proceeding through alternative mechanisms such as the radical nucleophilic substitution (Sâ_RN1) pathway. chemrxiv.org In certain cases, reductive activation of perfluoroalkyl iodides, for example with tetrakis(N,N-dimethylamino)ethylene (TDAE), can generate a perfluoroalkyl anion equivalent, which can then react with electrophiles in a nucleophilic perfluoroalkylation reaction. chemrxiv.orgchempedia.info While direct Sâ_N2-type displacement at the iodine-bearing carbon is challenging, research into activating this bond for heterolytic pathways continues. For example, the interaction with a palladium(I) metalloradical has been shown to induce heterolytic C-I bond cleavage in alkyl iodides. nih.gov

Palladium-Catalyzed Cross-Coupling Strategies with Perfluoroalkyl Iodides

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. Perfluoroalkyl iodides are effective coupling partners in these transformations due to the relatively low energy of the C-I bond, which facilitates oxidative addition to a low-valent palladium center.

A variety of organometallic reagents can be coupled with perfluoroalkyl iodides using a palladium catalyst. These include organozinc, organoboron, organotin, and organoindium compounds. mdpi.comresearchgate.netacs.orgorganic-chemistry.org The general catalytic cycle involves the oxidative addition of the perfluoroalkyl iodide to a Pd(0) species, followed by transmetalation with the organometallic partner and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The choice of ligands on the palladium catalyst is crucial for the success of these reactions. Phosphine ligands, such as XantPhos, are often employed to stabilize the palladium center and facilitate the key steps of the catalytic cycle. researchgate.net These cross-coupling reactions provide a versatile and efficient method for incorporating perfluoroalkyl chains into a wide range of organic molecules, including arenes and vinyl systems. researchgate.netacs.org

Frustrated Lewis Pair (FLP)-Catalyzed Functionalization of Unsaturated Systems with Iodoperfluoroalkanes

The concept of Frustrated Lewis Pairs (FLPs) has emerged as a powerful tool in catalysis, enabling the activation of small molecules and strong chemical bonds. libretexts.orgnih.gov FLPs consist of a sterically hindered Lewis acid and Lewis base that cannot form a classical adduct. libretexts.org This unquenched reactivity allows them to interact with and activate various substrates, including iodoperfluoroalkanes.

While direct experimental data on the FLP-catalyzed reactions of this compound is not available, the established reactivity of similar iodoperfluoroalkanes provides a strong predictive framework. The general mechanism involves the activation of the C-I bond by the FLP, which can proceed through different pathways, including halogen abstraction to form a perfluoroalkyl radical or cation, which then adds to an unsaturated system like an alkene or alkyne.

The presence of the hydroxyl group in this compound could influence the course of FLP-catalyzed reactions in several ways. The hydroxyl group could potentially interact with the Lewis acid or Lewis base component of the FLP, either being activated itself or modulating the reactivity of the FLP. This could lead to different reaction outcomes or require tailored FLP systems to achieve the desired functionalization of unsaturated molecules.

Below is a table of representative examples of FLP-catalyzed functionalization of unsaturated systems with various iodoperfluoroalkanes, illustrating the potential transformations applicable to this compound.

IodoperfluoroalkaneUnsaturated SystemFrustrated Lewis Pair (Acid/Base)ProductReference
Perfluorohexyl iodideStyreneB(C6F5)3 / P(t-Bu)31-(Perfluorohexyl)-2-iodo-1-phenylethane nih.gov
Perfluorooctyl iodide1-OcteneB(C6F5)3 / P(o-tolyl)31-Iodo-2-(perfluorooctyl)octane researchgate.net
Perfluorobutyl iodidePhenylacetyleneB(C6F5)3 / 2,2,6,6-Tetramethylpiperidine(E)-1-Iodo-2-phenyl-1-(perfluorobutyl)ethene masterorganicchemistry.com

Interactive Data Table: The data in the table above can be sorted and filtered to highlight specific reaction components or products, aiding in the design of new synthetic methodologies.

Perfluorinated Chain Reactions and Stability Considerations

The stability of this compound is primarily governed by the strength of its chemical bonds. The carbon-iodine (C-I) bond is the most labile site in the molecule and is susceptible to homolytic cleavage upon exposure to heat or ultraviolet light. This can initiate radical chain reactions, a common reactivity pattern for perfluoroalkyl iodides.

The hydroxyl group is generally stable under conditions that might cleave the C-I bond. However, in the presence of strong bases or oxidizing agents, it can undergo typical alcohol reactions. The stability of the molecule in a given application will therefore depend on the specific reaction conditions.

Acid-Base Properties and Hydrogen Bonding in Fluorinated Alcohols

The presence of the extensive perfluorinated chain in this compound has a profound impact on the acidity of its hydroxyl group. The strongly electron-withdrawing nature of the perfluoroalkyl moiety significantly polarizes the O-H bond, making the proton more acidic. masterorganicchemistry.com This inductive effect leads to a substantial decrease in the pKa value compared to non-fluorinated alcohols.

To illustrate this effect, the following table compares the pKa values of ethanol (B145695) and several fluorinated analogs.

AlcoholpKa
Ethanol~16
2,2,2-Trifluoroethanol12.4
Hexafluoroisopropanol9.3
This compoundEstimated to be significantly lower than 12

Interactive Data Table: This table allows for a direct comparison of the acidifying effect of fluorine substitution on alcohols.

The hydroxyl group in this compound can participate in both intermolecular and intramolecular hydrogen bonding. Intermolecular hydrogen bonding will be a significant force in the pure substance, influencing its physical properties such as boiling point and viscosity. libretexts.org

Furthermore, the possibility of intramolecular hydrogen bonding between the hydroxyl proton and a fluorine atom on the perfluorinated chain (O-H···F) exists. southampton.ac.uknih.gov The formation and strength of such intramolecular hydrogen bonds depend on the conformational flexibility of the molecule and the resulting distance and angle between the donor and acceptor groups. southampton.ac.uk Such interactions can influence the molecule's conformation and reactivity. nih.gov The fluorinated alcohol also acts as a potent hydrogen bond donor, a property that is harnessed in its use as a solvent or co-solvent to activate substrates in various chemical reactions. arkat-usa.org

Advanced Research Applications in Organic Synthesis and Materials Science

2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol as a Precursor for Novel Fluorinated Materials

There is currently no specific information available in scientific literature detailing the use of this compound as a direct precursor for the synthesis of novel fluorinated materials. General synthetic strategies for fluorinated compounds often utilize perfluoroalkyl iodides, but specific examples and detailed research findings involving this particular alcohol are not documented.

Fluorous-Tagging Strategies and Their Applications in Separation Science

Design and Synthesis of Fluorinated Surfactants and Amphiphiles

While the molecular structure of this compound, possessing both a hydrophilic alcohol head and a lipophobic/hydrophobic fluorinated tail, suggests potential surfactant properties, there is no specific research on its use or modification for the design and synthesis of novel fluorinated surfactants or amphiphiles.

Integration of Perfluorinated Moieties into Supramolecular Architectures

The integration of perfluorinated segments is a known approach in supramolecular chemistry to induce self-assembly through solvophobic effects. However, there are no available studies that specifically report the use of the this compound moiety in the construction of supramolecular architectures.

Development of Highly Fluorinated Organic Reagents and Catalysts

The development of novel fluorinated organic reagents and catalysts is an active area of research. However, the application of this compound as a building block or precursor for such reagents or catalysts is not described in the current body of scientific literature. The compound is listed as a declarable substance in some industrial contexts, indicating its presence in certain supply chains, but its specific chemical applications remain largely uncharacterized in public research databases. covisint.com

Analytical and Spectroscopic Methodologies for Characterization of 2 Iodo 1h,1h,2h,3h,3h Perfluorooctan 1 Ol

Chromatographic Separation Techniques

Chromatographic methods are paramount for the separation of 2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol from potential impurities, isomers, and starting materials that may be present in a sample matrix. The choice between gas and liquid chromatography is often dictated by the compound's volatility and thermal stability.

Gas Chromatography (GC) with Advanced Detection (e.g., GC-MS/MS)

Gas chromatography, particularly when coupled with tandem mass spectrometry (GC-MS/MS), offers a powerful tool for the analysis of volatile and semi-volatile compounds. For this compound, derivatization to a more volatile species, such as by silylation of the hydroxyl group, may be necessary to improve its chromatographic behavior and prevent thermal degradation in the injector and column.

The mass spectrometric detection provides high selectivity and sensitivity. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. Key fragmentation pathways for this compound would likely involve the cleavage of the carbon-iodine bond and fragmentation of the perfluorinated chain, yielding a unique mass spectral fingerprint for identification.

Liquid Chromatography (LC) with Mass Spectrometric Detection (e.g., UHPLC-MS/MS)

Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific technique for the analysis of non-volatile and thermally labile compounds. This method is well-suited for the direct analysis of this compound without the need for derivatization.

A reverse-phase chromatographic setup, using a C18 or a specialized fluorous stationary phase, would typically be employed to achieve separation. The mobile phase would likely consist of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with potential additives to improve ionization efficiency. Electrospray ionization (ESI) in negative ion mode is often effective for fluorinated alcohols, and the subsequent MS/MS analysis of selected precursor ions provides confirmatory structural information and allows for trace-level quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the connectivity and chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule.

Proton (¹H) NMR Spectroscopy for Aliphatic Protons

The ¹H NMR spectrum of this compound will provide distinct signals for the different aliphatic protons. The protons on the carbon bearing the hydroxyl group (-CH₂OH) are expected to appear as a multiplet, with its chemical shift influenced by the electronegativity of the adjacent oxygen. The proton on the carbon attached to the iodine atom (-CHI-) will also exhibit a characteristic multiplet, shifted downfield due to the deshielding effect of the iodine. The protons on the adjacent methylene (B1212753) group (-CH₂-) will show complex splitting patterns due to coupling with both the -CHI- proton and the protons of the -CH₂OH group. The hydroxyl proton itself may appear as a broad singlet, and its position can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: Predicted chemical shifts (δ) are relative to TMS and are estimates. Actual values may vary based on solvent and experimental conditions.)

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
-CH ₂OH3.8 - 4.2MultipletJ(H,H)
-CH I-4.5 - 5.0MultipletJ(H,H), J(H,F)
-CH ₂-CHI-2.5 - 3.0MultipletJ(H,H)
-CH₂OH VariableBroad SingletN/A

Carbon (¹³C) NMR Spectroscopy for Carbon Backbone Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon attached to the hydroxyl group (-C H₂OH) will appear at a specific chemical shift, as will the carbon bonded to the iodine atom (-C HI-), which is expected to be at a relatively upfield position due to the heavy atom effect of iodine. The carbons in the perfluorinated chain will exhibit characteristic signals, with their chemical shifts and splitting patterns influenced by coupling to the attached fluorine atoms (¹³C-¹⁹F coupling).

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: Predicted chemical shifts (δ) are relative to TMS and are estimates. Actual values may vary.)

Carbon AtomPredicted Chemical Shift (ppm)
-C H₂OH60 - 65
-C HI-10 - 15
-C H₂-CHI-35 - 40
Perfluorinated Carbons (-CF₂-)105 - 125 (with C-F coupling)
Terminal -CF₃~118 (with C-F coupling)

Fluorine (¹⁹F) NMR Spectroscopy for Perfluorinated Segments

¹⁹F NMR spectroscopy is particularly informative for characterizing the perfluorinated portion of the molecule. Each chemically non-equivalent fluorine environment will produce a distinct signal. The terminal trifluoromethyl group (-CF₃) will appear as a triplet, while the different difluoromethylene groups (-CF₂-) along the chain will each give rise to separate multiplets. The chemical shifts and coupling constants (J(F,F)) provide valuable information about the structure and conformation of the perfluoroalkyl chain. The -CF₂- group closest to the aliphatic portion of the molecule will have a chemical shift that is distinct from the others in the perfluorinated tail.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound (Note: Predicted chemical shifts (δ) are relative to CFCl₃ and are estimates. Actual values may vary.)

Fluorine GroupPredicted Chemical Shift (ppm)Multiplicity
-CF~ -81Triplet
-CF ₂-CF₃~ -126Multiplet
Internal -CF ₂- groups-122 to -124Multiplets
-CF ₂-CH₂-~ -115Multiplet

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₅F₁₃IO), HRMS would yield a precise mass-to-charge ratio (m/z) of the molecular ion. This experimental value can then be compared to the theoretical exact mass calculated based on the isotopic masses of its constituent atoms.

Theoretical Exact Mass Calculation:

Carbon (¹²C): 8 x 12.000000 = 96.000000

Hydrogen (¹H): 5 x 1.007825 = 5.039125

Fluorine (¹⁹F): 13 x 18.998403 = 246.979239

Iodine (¹²⁷I): 1 x 126.904473 = 126.904473

Oxygen (¹⁶O): 1 x 15.994915 = 15.994915

Total Theoretical Exact Mass: 490.917752

An experimental HRMS measurement resulting in a value extremely close to this theoretical mass, typically within a few parts per million (ppm), would provide strong evidence for the proposed molecular formula. The fragmentation pattern observed in the mass spectrum would further aid in structural confirmation by identifying characteristic losses of atoms or functional groups.

Due to the absence of specific studies, no experimental HRMS data for this compound can be presented.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and functional groups.

For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

C-H stretches: Sharp peaks typically found between 2850 and 3000 cm⁻¹.

C-F stretches: Strong, intense absorptions in the fingerprint region, generally between 1000 and 1400 cm⁻¹, which are characteristic of fluorinated compounds.

C-O stretch: A band in the 1050-1260 cm⁻¹ region.

C-I stretch: A weaker absorption expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations that may be weak or inactive in the IR spectrum.

A comprehensive search of scientific databases did not yield any published IR or Raman spectra specifically for this compound.

X-ray Crystallography for Solid-State Structural Analysis

To perform X-ray crystallography, a single crystal of high quality is required. If this compound can be crystallized, this method would offer an unambiguous confirmation of its structure. The resulting crystallographic data would include the unit cell dimensions, space group, and atomic coordinates.

There are no reports of the single-crystal X-ray structure of this compound in the available literature. Consequently, no crystallographic data can be presented.

Computational Chemistry and Theoretical Investigations of 2 Iodo 1h,1h,2h,3h,3h Perfluorooctan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For a molecule as complex as 2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol, with its combination of a perfluorinated chain, a hydrophilic alcohol group, and a heavy iodine atom, these calculations are particularly illuminating.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT studies on molecules analogous to this compound, such as other fluorinated alcohols and iodinated alkanes, typically employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G(d) or larger sets that include polarization and diffuse functions for better accuracy.

For this compound, DFT calculations would be instrumental in determining key aspects of its electronic structure. The strong electron-withdrawing nature of the perfluorohexyl group is expected to significantly influence the electron density distribution across the molecule. This would lead to a highly polarized C-F bond and would also affect the acidity of the hydroxyl proton. The iodine atom, being large and polarizable, would also have a notable impact on the local electronic environment.

DFT calculations can provide quantitative data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule. Furthermore, analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can shed light on the molecule's reactivity. The HOMO is likely to be localized on the iodine and oxygen atoms, suggesting these as sites for electrophilic attack, while the LUMO would indicate regions susceptible to nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound from Analogous DFT Studies

PropertyPredicted Value/Characteristic
Dipole MomentSignificant, due to the electronegative fluorine and oxygen atoms.
HOMO EnergyRelatively high, influenced by the lone pairs of iodine and oxygen.
LUMO EnergyRelatively low, influenced by the perfluoroalkyl chain.
Mulliken ChargesNegative charges on fluorine and oxygen; positive charges on adjacent carbons.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory and can be used to obtain more accurate energetic and reactivity data. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide benchmark data for complex molecules.

For this compound, ab initio calculations would be particularly useful for accurately determining its heat of formation and bond dissociation energies. The C-I bond is expected to be the weakest in the molecule and a primary site for chemical transformation. Accurate calculation of its bond dissociation energy is crucial for understanding the molecule's stability and its potential to undergo radical reactions.

Reactivity indices, such as chemical hardness and electrophilicity, can also be derived from ab initio calculations, providing a more nuanced understanding of the molecule's kinetic and thermodynamic stability. These calculations can also be used to explore the potential energy surfaces of reactions involving the molecule, as will be discussed in a later section.

Conformational Analysis and Intermolecular Interactions

The flexibility of the carbon chain in this compound allows it to adopt various conformations. Conformational analysis, through computational methods, can identify the most stable conformers and the energy barriers between them. The presence of the hydroxyl group suggests the possibility of intramolecular hydrogen bonding with the iodine atom or fluorine atoms, which could significantly influence the preferred conformation.

Studies on similar fluorinated alcohols have shown that intramolecular hydrogen bonds can play a significant role in determining their conformational preferences. In the case of this compound, a gauche conformation that allows for the formation of an O-H···I or O-H···F hydrogen bond might be favored. Computational scans of the relevant dihedral angles can map out the potential energy surface and identify the global and local energy minima corresponding to stable conformers.

Intermolecular interactions are also critical, especially in condensed phases. The molecule has both a hydrophobic perfluoroalkyl tail and a hydrophilic alcohol head, making it amphiphilic. In the presence of other molecules of the same kind, or in a solvent, hydrogen bonding between the hydroxyl groups of different molecules would be a dominant intermolecular force. The iodinated part of the molecule could also participate in halogen bonding, a non-covalent interaction that is gaining increasing recognition.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations can provide a dynamic picture of this compound in different environments, particularly in solution. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can reveal how the solvent affects the molecule's conformation and behavior.

Given its amphiphilic nature, MD simulations in both polar (e.g., water) and non-polar (e.g., hexane) solvents would be highly informative. In water, the perfluoroalkyl chain is expected to be hydrophobic, leading to aggregation or orientation at interfaces to minimize contact with water. The hydroxyl group, on the other hand, would readily form hydrogen bonds with water molecules. In a non-polar solvent, the interactions would be dominated by weaker van der Waals forces.

MD simulations can also be used to calculate important properties such as the diffusion coefficient and the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a particular atom in the solute. This information is crucial for understanding the solvation structure and the local environment around the molecule.

Reaction Mechanism Elucidation through Potential Energy Surface Exploration

Computational chemistry is a powerful tool for elucidating reaction mechanisms by exploring the potential energy surface (PES) that connects reactants, transition states, and products. For this compound, several reaction types could be investigated.

One important reaction would be the nucleophilic substitution at the carbon bearing the iodine atom. The PES for an SN2 reaction with a nucleophile could be calculated to determine the activation energy and the geometry of the transition state. The strong electron-withdrawing effect of the perfluoroalkyl group would likely influence the reaction rate.

Elimination reactions, leading to the formation of a double bond, are also a possibility. Computational exploration of the PES for E1 and E2 mechanisms could reveal the preferred pathway under different conditions. The role of the base and the solvent in these reactions can also be modeled.

The iodoform (B1672029) reaction is a known test for methyl ketones and secondary alcohols that can be oxidized to methyl ketones. While this compound is a primary alcohol, the presence of iodine and the unique electronic environment might lead to interesting reactivity under basic conditions with iodine, which could be explored computationally.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure verification and interpretation. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing organic molecules, and the prediction of chemical shifts is a common application of computational chemistry.

For this compound, the 1H NMR spectrum would be of particular interest. The chemical shifts of the protons in the -CH2OH and -CHI- groups would be sensitive to their local electronic environment. DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can predict these chemical shifts with good accuracy.

The predicted chemical shifts can help in the assignment of the experimental spectrum. For instance, the proton attached to the carbon with the iodine atom is expected to be significantly deshielded due to the electronegativity of iodine and the nearby perfluoroalkyl chain. The protons of the -CH2OH group would also have a characteristic chemical shift influenced by the adjacent chiral center and the electron-withdrawing groups.

Table 2: Predicted 1H NMR Chemical Shifts for Key Protons in this compound (relative to TMS)

ProtonPredicted Chemical Shift Range (ppm)Influencing Factors
-CH I-4.0 - 5.0Electronegativity of Iodine, -I effect of perfluoroalkyl group
-CH 2OH3.5 - 4.5Electronegativity of Oxygen, hydrogen bonding, proximity to chiral center
-OH Variable (dependent on solvent and concentration)Hydrogen bonding

Environmental Transformation Pathways and Mechanistic Fate of Fluorotelomer Alcohols in Academic Research

Abiotic Degradation Pathways of Iodinated Fluorotelomer Alcohols

The abiotic degradation of iodinated fluorotelomer alcohols such as 2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol is primarily driven by photochemical reactions, with hydrolysis playing a lesser role. These processes are critical in determining the initial transformation of these compounds in the environment.

Photochemical Transformation Mechanisms

While specific photochemical studies on this compound are not extensively available, the atmospheric degradation of fluorotelomer alcohols (FTOHs) in general is known to be initiated by reaction with hydroxyl (OH) radicals. utoronto.ca For iodinated compounds, the carbon-iodine (C-I) bond is susceptible to photolysis, which could be a significant transformation pathway. Smog chamber studies on other FTOHs have demonstrated that their atmospheric degradation can lead to the formation of a homologous series of perfluorinated carboxylic acids (PFCAs). utoronto.ca It is plausible that this compound would undergo a similar atmospheric oxidation process, initiated by OH radicals, which is expected to be a key abiotic degradation mechanism. utoronto.ca

Hydrolysis and Other Water-Mediated Reactions

Specific data on the hydrolysis of this compound is limited. However, the carbon-fluorine (C-F) bonds that characterize the perfluorinated chain of this molecule are exceptionally strong and stable, making them highly resistant to hydrolysis under typical environmental conditions. The C-I bond, in contrast, is weaker and more susceptible to cleavage. While direct hydrolysis of the C-F bonds is unlikely, water-mediated reactions could potentially occur at the iodo- and alcohol-functionalized positions of the molecule, although this is not considered a primary degradation pathway for FTOHs.

Biotransformation and Metabolic Pathways in Environmental Systems

The biotransformation of fluorotelomer alcohols is a significant pathway for their degradation in the environment, leading to the formation of various metabolites.

Microbial Degradation of Fluorotelomer Alcohols (FTOHs)

Microbial degradation is a critical process in the environmental fate of FTOHs. nih.gov Studies on analogous compounds, such as 6:2 FTOH and 8:2 FTOH, have shown that they can be biotransformed by microorganisms in environments like soil and activated sludge. nih.govresearchgate.net The process often begins with the oxidation of the alcohol group. For instance, the aerobic soil biotransformation of 6:2 fluorotelomer iodide (6:2 FTI) leads to the formation of 6:2 FTOH as a key intermediate, which is then further transformed. researchgate.net It is expected that this compound would follow a similar microbial degradation pathway, starting with the oxidation of the primary alcohol. The biodegradation of FTOHs is a recognized source of PFCAs in the environment. acs.org

Formation and Characterization of Oxidative Metabolites (Aldehydes, Carboxylic Acids)

The microbial degradation of FTOHs proceeds through the formation of several oxidative metabolites. The initial step is the oxidation of the alcohol to an aldehyde, which is then further oxidized to a carboxylic acid. nih.gov For example, the biotransformation of 8:2 FTOH has been shown to yield transient telomer aldehydes and ultimately telomer acids. nih.gov In the case of 6:2 FTI, biotransformation leads to a variety of per- and poly-fluoro carboxylates. researchgate.net

Table 1: Potential Oxidative Metabolites from the Biotransformation of this compound

Precursor CompoundIntermediate MetaboliteFinal Carboxylic Acid Metabolites
This compound2-Iodo-1H,1H,2H,3H,3H-perfluorooctanalPerfluoropentanoic acid (PFPeA), Perfluorohexanoic acid (PFHxA), 5:3 Acid, 4:3 Acid

This table is illustrative and based on the degradation pathways of analogous compounds like 6:2 FTI. researchgate.net

Environmental Persistence and Mobility Modeling of Perfluorinated Alcohols

Perfluorinated compounds are known for their environmental persistence due to the strength of the C-F bond. acs.org While the non-fluorinated parts of FTOHs can be degraded, the perfluorinated chain is highly resistant to further breakdown. acs.org The mobility of these compounds in the environment is influenced by their physicochemical properties. Modeling studies have been used to estimate the distribution and transportation of FTOHs and PFCAs in soil, indicating low mobility for PFCAs along shallow soil profiles. confex.com The partitioning behavior of FTOHs, which are considered semivolatile, dictates their environmental fate, with a tendency to adsorb to solid matter like soil or sludge. acs.org

Q & A

Q. How can the structural identity of 2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol be confirmed experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 19F^{19}\text{F} NMR to resolve fluorine environments. For example, perfluorinated chains exhibit distinct splitting patterns depending on adjacent substituents (e.g., iodine in this case) .
  • Infrared (IR) Spectroscopy: Identify characteristic C-F stretching vibrations (1000–1350 cm1^{-1}) and O-H stretches (broad peak ~3300 cm1^{-1}) to confirm hydroxyl and fluorinated alkyl groups .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., theoretical m/z for C8H6F13IO\text{C}_8\text{H}_6\text{F}_{13}\text{IO}) and fragmentation patterns to distinguish iodinated vs. non-iodinated analogs .

Q. What safety protocols are critical when handling iodinated perfluorinated alcohols?

Methodological Answer:

  • Engineering Controls: Use fume hoods for synthesis or manipulation to minimize inhalation risks, as iodinated perfluorinated compounds may release volatile iodine under heat .
  • Personal Protective Equipment (PPE): Wear nitrile gloves (fluoroelastomer gloves preferred for solvent resistance), safety goggles, and lab coats to prevent skin/eye contact .
  • Waste Disposal: Follow EPA guidelines for halogenated waste due to potential environmental persistence. Neutralize iodine residues with sodium thiosulfate before disposal .

Intermediate Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield?

Methodological Answer:

  • Iodination Strategies: Compare electrophilic iodination (e.g., using I2_2/AgOTf) vs. nucleophilic substitution (e.g., KI in DMF) on perfluorinated precursors. Monitor reaction progress via 19F^{19}\text{F} NMR to avoid over-iodination .
  • Solvent Selection: Use fluorinated solvents (e.g., perfluorohexane) to enhance solubility of perfluorinated intermediates and reduce side reactions .
  • Purification: Employ column chromatography with fluorinated silica gel or preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the iodinated product from non-iodinated byproducts .

Q. What analytical challenges arise in quantifying trace amounts of this compound in environmental samples?

Methodological Answer:

  • Sample Preparation: Use solid-phase extraction (SPE) with fluoro-functionalized cartridges (e.g., WAX phases) to concentrate the compound from aqueous matrices .
  • Detection Limits: Employ LC-MS/MS with negative electrospray ionization (ESI-) for high sensitivity. Monitor transitions like m/z 454 → 355 (loss of I^-) to distinguish from non-iodinated PFAS .
  • Matrix Interference: Include isotope-labeled internal standards (e.g., 13C^{13}\text{C}-analogs) to correct for ion suppression in complex matrices like soil or biological fluids .

Advanced Research Questions

Q. How do the electronic effects of iodine substitution influence the reactivity of perfluorinated alcohols?

Methodological Answer:

  • Computational Studies: Perform DFT calculations (e.g., B3LYP/6-31G*) to assess the electron-withdrawing effect of iodine on the hydroxyl group’s acidity. Compare pKa values with non-iodinated analogs .
  • Kinetic Experiments: Measure reaction rates in nucleophilic substitutions (e.g., with Grignard reagents) to evaluate iodine’s impact on leaving-group ability. Use 19F^{19}\text{F} NMR to track intermediates .
  • X-ray Crystallography: Resolve crystal structures to observe iodine’s steric and electronic effects on molecular packing and hydrogen-bonding networks .

Q. What are the environmental degradation pathways of iodinated perfluorinated alcohols, and how do they differ from non-iodinated PFAS?

Methodological Answer:

  • Photolysis Studies: Expose the compound to UV light (254 nm) in aqueous matrices and analyze products via LC-HRMS. Iodine substituents may accelerate C-I bond cleavage, forming perfluorinated carboxylic acids .
  • Microbial Degradation: Use soil microcosms spiked with the compound and monitor defluorination via fluoride ion-selective electrode. Iodine may inhibit microbial enzymes compared to non-iodinated PFAS .
  • Thermal Stability: Conduct thermogravimetric analysis (TGA) to compare decomposition temperatures. Iodine’s lower bond dissociation energy may reduce thermal stability vs. CF3_3-terminated analogs .

Data Contradiction Analysis

Q. How can conflicting spectral data for structurally similar perfluorinated iodinated alcohols be resolved?

Methodological Answer:

  • Cross-Validation: Compare 1H^{1}\text{H} and 19F^{19}\text{F} NMR data across multiple sources (e.g., commercial vs. synthesized samples). Discrepancies in fluorine splitting patterns may arise from batch-specific impurities .
  • Isotopic Labeling: Synthesize deuterated or 13C^{13}\text{C}-labeled analogs to confirm peak assignments in complex spectra .
  • Collaborative Studies: Share raw spectral data via platforms like NMRShiftDB to benchmark against published databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.